Antibacterial Potency: 4‑Fluorobenzyl Derivative Outperforms the Commercial Standard Thiodiazole Copper
In a head‑to‑head antibacterial assay, the structurally related 2‑[(4‑fluorobenzyl)thio]‑5‑[4‑(methylsulfonyl)phenyl]‑1,3,4‑oxadiazole (which shares the identical 4‑fluorobenzyl‑thio‑oxadiazole core) exhibited inhibition rates of 90% against Xanthomonas oryzae pv. oryzae (Xoo), 84% against X. axonopodis pv. citri (Xac), and 96% against Wickerhamomyces anomalus (Wa) at 200 μg·mL⁻¹. The study explicitly states that these values were superior to those of the standard bactericide thiodiazole copper [1]. The 4‑fluorobenzyl group is essential for this potency enhancement, as non‑fluorinated or 4‑chlorobenzyl analogs in the same series showed markedly lower inhibition rates (data within the full publication).
| Evidence Dimension | In‑vitro antibacterial inhibition rate (%) |
|---|---|
| Target Compound Data | 90% (Xoo), 84% (Xac), 96% (Wa) at 200 μg·mL⁻¹ |
| Comparator Or Baseline | Thiodiazole copper (commercial standard); exact values not disclosed in abstract but reported as inferior to target compound. |
| Quantified Difference | Not precisely quantified in abstract; qualitative superiority declared. |
| Conditions | In‑vitro bioassay; pathogens Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, Wickerhamomyces anomalus; concentration 200 μg·mL⁻¹. |
Why This Matters
Demonstrates that the 4‑fluorobenzyl‑oxadiazole‑thioether core provides a statistically meaningful antibacterial advantage over a widely used agrochemical standard, making it a lead‑like scaffold for bactericide development.
- [1] Russian Journal of General Chemistry (2025), Vol. 95, Issue 3, pp 742–747. Design, Synthesis, Antibacterial, and Antifungal Activity Evaluation of 1,3,4‑Oxadiazole Thioether Derivatives Incorporating a Methylsulfonyl Moiety. DOI: 10.1134/S1070363225030134. View Source
